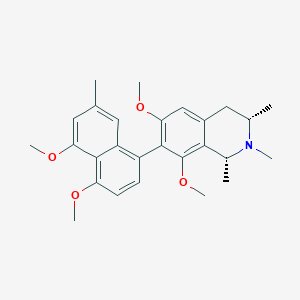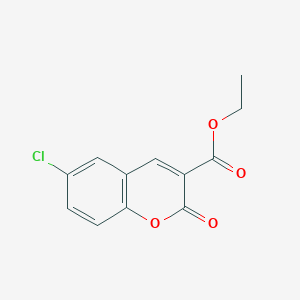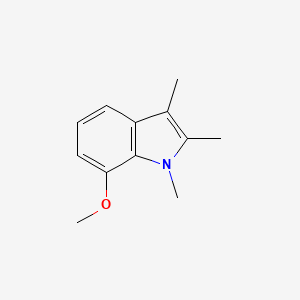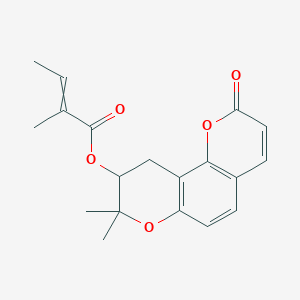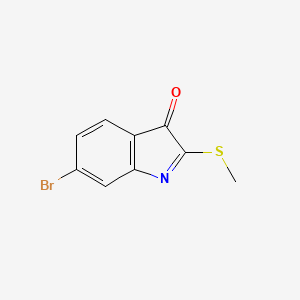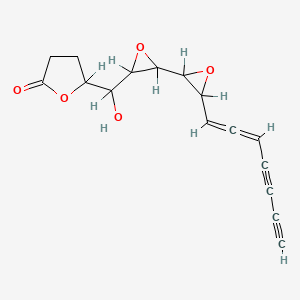
Cepacin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cepacin B is a natural product found in Burkholderia cepacia with data available.
Applications De Recherche Scientifique
Antibiotic Properties
Cepacin B, identified as an acetylenic antibiotic, has shown significant antimicrobial activity. It exhibits excellent activity against staphylococci and some Gram-negative organisms. Its antibiotic properties have been a focal point of research since its isolation from Pseudomonas cepacia (Parker et al., 1984).
Biocontrol Agent in Agriculture
Cepacin B plays a crucial role in agriculture as a biocontrol agent. Burkholderia ambifaria, which produces cepacin A, is essential for controlling plant pathogens. This suggests a similar potential for cepacin B in biocontrol applications (Coenye, 2019).
Plant-Protective Metabolite
As a plant-protective metabolite, cepacin has been identified as an active compound against priority plant pathogens. Its role in agriculture for controlling plant diseases is highlighted, providing an alternative to chemical pesticides (Mullins et al., 2019).
Environmental and Public Health Considerations
The broader implications of cepacin B’s producer, Burkholderia cepacia complex, in environmental and public health are significant. The complex's inherent antibiotic resistance and its role in bioremediation, biopesticides, and as an opportunistic pathogen in humans, particularly in cystic fibrosis patients, provide a context for evaluating cepacin B's applications and safety considerations (Holmes et al., 1998).
Potential in Phage Therapy
Recent studies indicate the potential use of cepacin B in phage therapy, particularly targeting the Burkholderia cepacia complex in cystic fibrosis patients. This emerging field of research explores the synergistic effects of bacteriophages and antibiotics in treating drug-resistant bacterial infections (Lauman & Dennis, 2021).
Propriétés
Numéro CAS |
91682-94-9 |
|---|---|
Nom du produit |
Cepacin B |
Formule moléculaire |
C16H14O5 |
Poids moléculaire |
286.28 g/mol |
InChI |
InChI=1S/C16H14O5/c1-2-3-4-5-6-7-11-14(20-11)16-15(21-16)13(18)10-8-9-12(17)19-10/h1,5,7,10-11,13-16,18H,8-9H2 |
Clé InChI |
JMBCDSUOYMQCGL-UHFFFAOYSA-N |
SMILES |
C#CC#CC=C=CC1C(O1)C2C(O2)C(C3CCC(=O)O3)O |
SMILES canonique |
C#CC#CC=C=CC1C(O1)C2C(O2)C(C3CCC(=O)O3)O |
Synonymes |
cepacin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



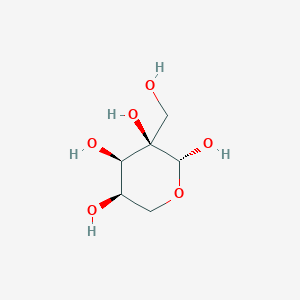
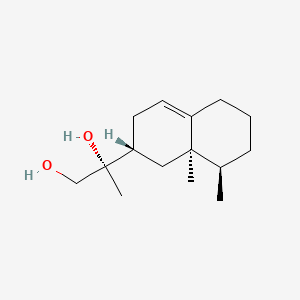

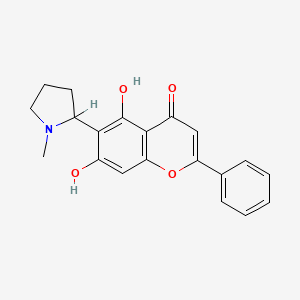
![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)
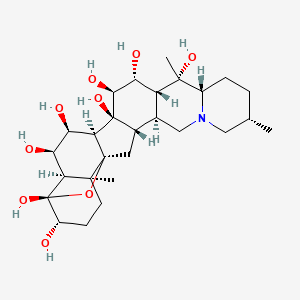
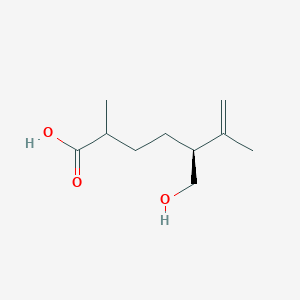
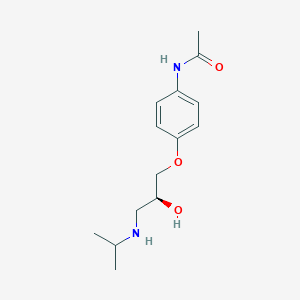
![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)
